Imidazo[1,2-a]pyridin-8-ol hydrochloride is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties. This bicyclic system with a bridgehead nitrogen atom has been the focus of various studies aiming to explore its therapeutic potential across different fields, including antiulcer, antiviral, antimycobacterial, and anticancer applications, among others45.
Imidazo[1,2-a]pyridines have been studied as antiulcer agents due to their ability to modulate gastric acid secretion and provide cytoprotection. SCH 28080, a compound within this class, has been selected for further development and clinical evaluation1. Other derivatives, although not displaying significant antisecretory activity, have demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models2.
The antiviral potential of imidazo[1,2-a]pyridines has been explored, with some compounds exhibiting high activity against human cytomegalovirus and varicella-zoster virus. The structure-activity relationship of these compounds suggests that the presence of a thioether side chain at the 3 position is crucial for their antiviral activity39.
Imidazo[1,2-a]pyridine-8-carboxamides have emerged as a novel antimycobacterial lead, showing selective inhibition of Mycobacterium tuberculosis. These compounds were generated through whole-cell screening and subsequent structure-activity relationship evaluation6.
The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors for CDKs, which are key enzymes involved in cell cycle regulation and cancer progression. Potent and selective imidazo[1,2-a]pyridine inhibitors for CDK4 and CDK2 have been identified through structure-based hybridization7.
New series of imidazo[1,2-a]pyridines carrying various biologically active pharmacophores have been designed and synthesized as anticonvulsant agents. Some of these compounds have shown potent activity in in vivo anticonvulsant models without displaying toxicity8.
Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as inhibitors of ASK1, an enzyme involved in the regulation of apoptosis. These inhibitors have demonstrated potency, selectivity, and oral bioavailability, indicating their potential for a wide range of therapeutic applications10.
Imidazo[1,2-a]pyridin-8-ol hydrochloride is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It is also categorized under pharmaceutical intermediates and bioactive compounds, which are essential in drug development and research.
The synthesis of imidazo[1,2-a]pyridin-8-ol hydrochloride can be achieved through several methods, primarily involving condensation reactions and multicomponent reactions. Recent advancements have highlighted metal-free approaches that are environmentally friendly.
The molecular structure of imidazo[1,2-a]pyridin-8-ol hydrochloride can be described as follows:
Imidazo[1,2-a]pyridin-8-ol hydrochloride participates in various chemical reactions that are vital for its functionality:
The mechanism of action of imidazo[1,2-a]pyridin-8-ol hydrochloride varies depending on its specific biological application but generally involves:
Imidazo[1,2-a]pyridin-8-ol hydrochloride has numerous applications across various fields:
Imidazo[1,2-a]pyridin-8-ol hydrochloride is systematically named as imidazo[1,2-a]pyridin-8-ol hydrochloride, reflecting its protonated state. The parent heterocycle, imidazo[1,2-a]pyridine, consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring at bonds a (between N1 and C2) and b (between C3 and C4), following the fusion numbering prescribed by IUPAC. The "-8-ol" suffix designates a hydroxyl group at the 8-position of the fused ring system. The hydrochloride salt form indicates quaternization, typically occurring at the imidazole nitrogen (N3) [3] [5].
Table 1: Fundamental Identifiers
Property | Value |
---|---|
CAS Registry Number | 100592-11-8 |
Molecular Formula | C₇H₇ClN₂O |
Molecular Weight | 170.60 g/mol |
SMILES | OC₁=CC=CN₂C₁=NC=C₂.Cl |
InChIKey | NYKPDOMWNWJIRI-UHFFFAOYSA-N |
Systematic IUPAC Name | Imidazo[1,2-a]pyridin-8-ol hydrochloride |
The compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, characterized by a bridgehead nitrogen atom and aromatic properties. Its classification encompasses fused bicyclic systems where the imidazole ring (five-membered) shares two atoms with the pyridine ring (six-membered) [4] [7].
The molecular architecture comprises a planar, 10π-electron aromatic bicyclic core. The imidazole ring contributes two π-electrons from its nitrogen lone pair, while the pyridine ring contributes one π-electron from nitrogen, enabling full delocalization across both rings. This satisfies Hückel's rule for aromaticity, conferring stability and distinct electronic properties. Bond length analysis (derived from crystallographic studies) reveals:
Resonance structures involve charge delocalization between the imidazole nitrogen (N3) and the 8-hydroxy group. The hydroxyl oxygen donates electrons into the ring, generating a quinoidal resonance form where the C8–O bond gains double-bond character and N3 becomes more basic. Protonation occurs preferentially at N3 rather than the pyridinic nitrogen (N1) due to higher electron density, forming a stable conjugate acid. This disrupts π-delocalization locally, introducing a formal positive charge at N3 while enhancing the hydroxyl group's acidity [4] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (DMSO-d₆, 400 MHz) exhibits characteristic aromatic signals:
¹³C NMR (100 MHz) reveals:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
FTIR (KBr) | 3100 cm⁻¹ | Aromatic C–H stretch |
1600, 1450 cm⁻¹ | C=C/C=N ring vibrations | |
1370, 1200 cm⁻¹ | Imidazole C–N stretch | |
2550–2700 cm⁻¹ (broad) | N⁺–H stretch (protonated salt) | |
¹H NMR | δ 8.35 (s, 1H) | H2 (imidazole) |
δ 7.45–7.55 (m, 2H) | H5, H6 (pyridine) | |
δ 6.95 (d, 1H) | H7 (adjacent to OH) | |
Mass Spectrometry | m/z 134.1 [M–HCl]⁺ | Molecular ion (free base) |
Infrared (IR) SpectroscopyFTIR spectra show O–H stretching at 3200–3400 cm⁻¹ (broad, hydrogen-bonded), aromatic C–H stretches at 3100 cm⁻¹, and C=C/C=N ring vibrations at 1600 and 1450 cm⁻¹. The hydrochloride salt exhibits a broadened N⁺–H stretch between 2550–2700 cm⁻¹, confirming protonation. Imidazole-specific C–N stretches appear at 1370 and 1200 cm⁻¹ [4] [6].
Mass SpectrometryElectron ionization (EI-MS) of the free base (C₇H₆N₂O, m/z 134.04) shows a molecular ion peak at m/z 134.1 [M]⁺⁺. Fragmentation includes loss of OH (→ m/z 117.0) and HCN (→ m/z 91.0), characteristic of fused heterocycles [2] [6].
Single-crystal X-ray diffraction reveals that Imidazo[1,2-a]pyridin-8-ol hydrochloride crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a=7.21 Å, b=8.95 Å, c=14.32 Å, β=98.5°. The asymmetric unit contains one molecule of the protonated heterocycle and one chloride ion. Key structural features include:
Dihedral angle analysis confirms coplanarity between the imidazole and pyridine rings (<1° deviation). The hydrochloride salt exhibits a chloride ion positioned 3.15 Å from N3, confirming protonation at this site rather than the pyridine nitrogen. Crystal packing is dominated by π-π stacking interactions between parallel rings (interplanar distance 3.48 Å), reinforcing thermal stability [4].
Table 3: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Angles | α=γ=90°, β=98.5° |
Hydrogen Bonds | N⁺–H···Cl⁻ (2.98 Å) |
O–H···Cl⁻ (3.12 Å) | |
π-Stacking Distance | 3.48 Å |
Imidazo[1,2-a]pyridin-8-ol exhibits dynamic tautomeric equilibrium between the 8-hydroxy form (aromatic) and the 8-keto form (non-aromatic imidazo[1,2-a]pyridin-8-one). The hydroxy form predominates (≥95%) in both solid state and neutral aqueous solutions, as confirmed by ¹³C NMR (C8 signal at δ 135.8 ppm, inconsistent with carbonyl) and UV-Vis spectroscopy (λₘₐₓ=305 nm, characteristic of enol) [4] [6].
In aqueous media, protonation equilibria involve three sites:
The dominant species at pH 7 is the N3-protonated hydroxy form, stabilized by resonance. Above pH 10, deprotonation generates the zwitterion (deprotonated OH and protonated N1), though the monoanion (deprotonated N3 and OH) becomes significant above pH 12. Below pH 3, diprotonated species (N3 and N1 protonated) exist transiently [4] [6].
Scheme: Aqueous Protonation Equilibria
Acidic Media (pH < 4): [Imidazo[1,2-a]pyridin-8-ol·2H]²⁺ (diprotonated at N1/N3) Neutral/Biological pH (5–9): [Imidazo[1,2-a]pyridin-8-ol·H]⁺ (N3-protonated; dominant) Alkaline Media (pH > 10): Imidazo[1,2-a]pyridin-8-olate (zwitterion/anion)
The hydroxyl group’s acidity increases upon N3 protonation (pKₐ shift from 12.3 to 9.8), due to enhanced charge delocalization toward C8. This tautomeric and protonation flexibility underpins the compound’s role as a ligand or pharmacophore in bioactive derivatives [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: